Product packaging for 8-Amino-6-methoxyquinoline(Cat. No.:CAS No. 90-52-8)

8-Amino-6-methoxyquinoline

Cat. No.: B117001
CAS No.: 90-52-8
M. Wt: 174.2 g/mol
InChI Key: YGGTVPCTAKYCSQ-UHFFFAOYSA-N
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Description

Historical Context of Quinoline (B57606) Derivatives in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound first isolated from coal tar in 1834, has become a cornerstone in medicinal chemistry. nih.gov Its fused bicyclic structure, consisting of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. orientjchem.orgresearchgate.net This versatility has led to the development of numerous quinoline-based drugs across various therapeutic areas. orientjchem.org

The history of quinoline in medicine is most famously intertwined with the fight against malaria. bohrium.com Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria. nih.gov This discovery spurred the synthetic development of other quinoline-based antimalarials, including primaquine (B1584692) and chloroquine, which became essential tools in global health. nih.govbohrium.com Beyond malaria, the quinoline motif has been successfully incorporated into drugs for a wide range of conditions. nih.govorientjchem.org For instance, fluoroquinolones, such as ciprofloxacin, are a major class of antibiotics, and camptothecin (B557342) derivatives are used in cancer chemotherapy. nih.gov The broad spectrum of biological activities associated with quinoline derivatives—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—has cemented the quinoline nucleus as an indisputably important pharmacophore in drug discovery research. nih.govontosight.ai

Significance of 8-Amino-6-methoxyquinoline as a Foundational Research Scaffold

This compound, also known by synonyms such as 6-methoxyquinolin-8-amine, serves as a critical building block in the synthesis of more complex molecules. chemimpex.comnih.gov Its primary significance lies in its role as a key intermediate and precursor for various pharmaceuticals, most notably as a pharmacophore in 8-aminoquinoline (B160924) antimalarial drugs like primaquine and tafenoquine. ontosight.aimdpi.com The structure of this compound is valued by researchers for its stability, favorable reactivity, and ease of functionalization, which are advantageous properties in drug design and development. chemimpex.com

The compound's molecular structure allows for targeted modifications, enabling scientists to synthesize a library of derivatives and study their structure-activity relationships (SAR). This process is crucial for optimizing the therapeutic properties of a lead compound. For example, it is used as a central element in a hybridization approach, where it is linked to other chemical moieties to create novel compounds with enhanced or new biological activities. mdpi.com The synthesis of this scaffold typically starts from 4-methoxy-2-nitroaniline (B140478) and involves a Skraup reaction to form 6-methoxy-8-nitroquinoline, which is then reduced to yield this compound. mdpi.com

Overview of Current and Emerging Research Trajectories

The foundational structure of this compound continues to fuel diverse areas of modern research. A significant trajectory involves its use in creating novel hybrid molecules to combat infectious diseases, particularly malaria. In light of growing drug resistance, researchers are actively synthesizing new derivatives. bohrium.com One prominent strategy is linking the this compound scaffold to other chemical groups, such as tetrazoles, via different chemical linkers. researchgate.netnih.gov Studies have shown that the nature of this linker—its length, basicity, and substitution—strongly influences the antiplasmodial activity and cytotoxicity of the resulting hybrid compounds. mdpi.comresearchgate.netnih.gov

Beyond infectious diseases, research is expanding into other therapeutic and diagnostic areas. The unique fluorescent properties of the quinoline ring have led to the development of this compound-derived fluorescent probes. chemimpex.comontosight.ai These molecular sensors are being investigated for biological imaging, such as detecting metal ions like Zn2+ in living cells using advanced techniques like two-photon microscopy. chemimpex.comresearchgate.net Furthermore, its ability to serve as a scaffold has led to investigations into its potential for developing agents targeting neurological disorders, as well as compounds with anticancer, antibacterial, and antifungal properties. chemimpex.comresearchgate.net For example, recent studies have explored functionalized methoxy (B1213986) quinoline derivatives as potential candidates for anti-Alzheimer and antiepileptic drugs. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B117001 8-Amino-6-methoxyquinoline CAS No. 90-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinolin-8-amine
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InChI

InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YGGTVPCTAKYCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237983
Record name 8-Quinolinamine, 6-methoxy- (9CI)
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

90-52-8
Record name 6-Methoxy-8-aminoquinoline
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Record name 6-Methoxy-8-quinolinamine
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Record name 8-Amino-6-methoxyquinoline
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Record name 8-Quinolinamine, 6-methoxy- (9CI)
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Record name 6-methoxy-8-quinolylamine
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Record name 6-METHOXY-8-QUINOLINAMINE
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Synthetic Methodologies and Advanced Derivatization Strategies

Classical and Contemporary Synthetic Routes to 8-Amino-6-methoxyquinoline

The synthesis of this compound can be efficiently achieved through well-established chemical transformations, primarily involving the construction of the quinoline (B57606) ring system followed by the introduction or modification of the amino group.

Skraup Reaction and its Modern Adaptations

The Skraup reaction is a classic and fundamental method for the synthesis of quinolines. In the context of this compound, the synthesis begins with a two-step process starting from 4-methoxy-2-nitroaniline (B140478). mdpi.com This aniline (B41778) derivative is reacted with glycerol (B35011) in the presence of an acid, typically sulfuric acid, and an oxidizing agent to construct the quinoline ring, yielding 6-methoxy-8-nitroquinoline. mdpi.com

Reagent/ConditionDescriptionReference
4-methoxy-2-nitroanilineStarting material for the Skraup reaction. mdpi.com
GlycerolReacts with the aniline derivative to form the quinoline ring. mdpi.com
Sulfuric AcidActs as a dehydrating agent and catalyst. smolecule.com
Microwave IrradiationA modern adaptation to accelerate the reaction. smolecule.com
Ferrous sulfate/Boric acidInhibitors to control reaction intensity and improve yield. google.com

Reduction Methodologies for Nitroquinoline Precursors

The second crucial step in the synthesis of this compound is the reduction of the nitro group in the precursor, 6-methoxy-8-nitroquinoline. Several reducing agents can be employed for this transformation.

A common and effective method is the use of stannous chloride (SnCl₂) to reduce the nitro group to a primary amine. mdpi.comnih.gov Catalytic hydrogenation is another widely used technique. For example, 8-Nitro-6-methoxyquinoline can be hydrogenated in the presence of a Raney nickel catalyst to produce this compound in high yield. rsc.org Other reducing systems, such as iron powder in hydrochloric acid, have also been reported for this conversion. chembk.com

Reducing AgentConditionsYieldReference
Stannous Chloride (SnCl₂)Standard laboratory conditions.- mdpi.comnih.gov
Raney NickelHydrogenation at 50°C/50 atm in methyl alcohol.95% rsc.org
Iron powder/HClAcidic medium.- chembk.com
Titanium(III) chloride50% acetic acid, room temperature.76.3% clockss.org

Targeted Functionalization and Structural Modification of the Quinoline Nucleus

The versatility of the this compound scaffold lies in its susceptibility to a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Amino Group Derivatization via Ugi-Azide Reaction and Alkylation

The primary amino group at the C-8 position is a prime site for derivatization. The Ugi-azide reaction, a multi-component reaction, has been successfully employed to introduce complex side chains. This reaction involves the combination of this compound, an aldehyde, an isocyanide (like tert-butyl isocyanide), and trimethylsilyl (B98337) azide (B81097) in methanol (B129727) to generate tetrazole-containing derivatives. mdpi.comnih.gov

Alkylation of the amino group is another common strategy. This can be achieved by reacting this compound with various alkylating agents. For instance, condensation with trimethylenechlorohydrin affords 8-γ-hydroxypropylamino-6-methoxyquinoline. rsc.org Further reaction of this intermediate expands the range of possible derivatives. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride is another method to introduce alkyl groups to the amino function.

Reaction TypeReagentsProduct TypeReference
Ugi-Azide ReactionAldehyde, tert-butyl isocyanide, trimethylsilyl azideTetrazole hybrids mdpi.comnih.gov
AlkylationTrimethylenechlorohydrinN-hydroxypropyl derivative rsc.org
Alkylation4-iodo-1-phthalimidopentanePrimaquine (B1584692) analogues nih.gov
AcylationChloroacetyl chlorideN-chloroacetyl derivative mdpi.com

Strategic Modifications of the Methoxy (B1213986) Group

The methoxy group at the C-6 position can also be a target for modification, although this is less common than amino group derivatization. Demethylation is a key transformation that can be achieved using reagents like boron tribromide (BBr₃), converting the methoxy group into a hydroxyl group to yield 8-amino-6-hydroxyquinoline. This hydroxyl group can then be further functionalized. Metabolic studies of related compounds have also shown that O-demethylation can occur. nih.gov

Substitutions at C-4, C-5, and Other Ring Positions

Introducing substituents at other positions on the quinoline ring can significantly impact the properties of the resulting compounds. The C-4 position is a common site for modification. For example, 4-alkyl and 4-(β-alkylvinyl) derivatives of this compound have been synthesized starting from 6-methoxy-8-nitroquinoline-4-carboxaldehyde via a Wittig reaction, followed by reduction of the nitro group. nih.govnih.gov

Substitution at the C-5 position has also been explored. For instance, the reaction of 8-γ-hydroxypropylamino-6-methoxyquinoline with thionyl chloride can lead to the formation of a bis-(8-γ-chloropropylamino-6-methoxy-5-quinolyl) sulphide as a by-product. rsc.org Furthermore, synthesis starting from substituted anilines, such as 4,5-dimethoxy-2-nitroaniline, allows for the preparation of 8-Amino-6-methoxyquinolines with additional substituents on the benzene (B151609) ring portion of the quinoline nucleus. researchgate.net

Synthesis of Hybrid Molecules Incorporating this compound Moieties

The molecular hybridization approach is a prominent strategy in medicinal chemistry, aiming to combine two or more pharmacophores into a single molecule. This can lead to compounds with enhanced affinity, improved activity profiles, or novel mechanisms of action. The this compound core, a key component of antimalarial drugs like primaquine and tafenoquine, is a frequently utilized scaffold for such hybridization. mdpi.com

A notable example of molecular hybridization involves linking the this compound scaffold with a tetrazole ring, another biologically significant heterocycle. mdpi.comnih.gov The design of these hybrids often focuses on systematically altering the linker connecting the two moieties and modifying peripheral substituents to study structure-activity relationships. mdpi.comnih.gov

A primary synthetic route for creating these quinoline-tetrazole hybrids is the Ugi-azide four-component reaction. mdpi.com This one-pot reaction is highly efficient for generating molecular diversity. The synthesis typically involves reacting this compound (or an analogue with a pre-installed linker) with an aldehyde, tert-butyl isocyanide, and trimethylsilyl azide in a solvent like methanol at room temperature. mdpi.com

The key starting material, this compound, is often prepared via a two-step sequence starting with a Skraup reaction of 4-methoxy-2-nitroaniline and glycerol to yield 6-methoxy-8-nitroquinoline. mdpi.com This intermediate is then reduced, commonly with stannous chloride (SnCl₂), to afford the desired this compound. mdpi.com

Researchers have explored the impact of the linker between the quinoline and tetrazole rings on biological activity. mdpi.com

Direct Linkage: In some analogues, the tetrazole-containing side chain is attached directly to the 8-amino group of the quinoline. These compounds are synthesized using this compound as the amine component in the Ugi-azide reaction. mdpi.com

Extended Linkers: To investigate the effect of distance, an ethyl linker can be integrated. This requires a multi-step synthesis to first produce N-(2-aminoethyl)-6-methoxyquinolin-8-amine, which then serves as the amine input for the Ugi-azide reaction. mdpi.com The synthesis of this extended linker involves reacting this compound with chloroacetyl chloride, followed by substitution with sodium azide, a Staudinger reaction to form the amine, and finally, reduction of the amide with LiAlH₄. mdpi.com

By varying the aldehyde component in the Ugi reaction, a diverse library of hybrid compounds with different aliphatic and aromatic side chains adjacent to the tetrazole ring has been produced and evaluated. mdpi.com For instance, the introduction of lipophilic phenyl groups as side chains has been shown to generally improve antiplasmodial activity. mdpi.com

Table 1: Examples of Synthesized Quinoline-Tetrazole Hybrids and their Antiplasmodial Activity

Compound ID (Reference)Linker TypeSide Chain (from Aldehyde)P. falciparum IC₅₀ (µM)
8 mdpi.comEthylPhenyl7.05
11 mdpi.comEthyl4-Bromophenyl2.92
12 mdpi.comEthyl2-(Trifluoromethyl)phenyl2.51
13 mdpi.comMethylEthyl23.60
16 mdpi.comMethyl4-Bromophenyl0.443
19 mdpi.comMethyl2-(Trifluoromethyl)phenyl0.324

Data sourced from Hochegger et al., 2021. mdpi.com

The conjugation of this compound extends beyond tetrazoles to other biologically active scaffolds, including those derived from or inspired by natural products. The core principle is to merge the recognized therapeutic potential of the 8-aminoquinoline (B160924) framework with other active motifs to create novel chemical entities. mdpi.comnih.gov

The 8-aminoquinoline structure itself is a component of the antimalarial drug primaquine, which is derived from natural product scaffolds. mdpi.com Therefore, creating hybrids using this core is fundamentally a strategy of combining a natural product-derived pharmacophore with other synthetic or natural scaffolds. This includes the preparation of derivatives with substitutions at the 4-position of the quinoline ring, such as 4-vinyl and 4-ethyl groups, to modulate activity and toxicity. nih.gov

A significant challenge with primaquine, which contains the this compound core, is its metabolic instability, particularly the oxidative deamination of its primary amine side chain. To address this, researchers have synthesized amino acid conjugates and peptidomimetics. This strategy aims to protect the vulnerable amine, potentially reduce toxicity, and improve the pharmacokinetic profile. researchgate.net

One approach involves replacing the terminal primary amine of the primaquine side chain with a carboxylic acid group, effectively creating an amino acid conjugate. For example, 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid was designed as an L-amino acid conjugate of primaquine. While this modification successfully improved metabolic stability, it unfortunately abolished the antimalarial activity, demonstrating the high sensitivity of the drug's efficacy to structural changes in the side chain.

A more sophisticated approach involves the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. The Ugi multicomponent reaction is a powerful tool for this purpose, as it generates peptide-like structures. nih.govbeilstein-journals.org By using an amino acid as one of the components (acting as the bifunctional amine and carboxylic acid), the Ugi reaction can be employed to create complex peptidomimetics. beilstein-journals.org

In the context of this compound, peptidomimetic derivatives have been developed where the quinoline core is linked via a spacer to an amino acid or a dipeptide. nih.gov These modifications can lead to derivatives with higher resistance to both proteolytic degradation and oxidative deamination. For example, a peptidomimetic derivative of primaquine was found to be more effective than the parent drug at eliminating intramacrophagic L. infantum. nih.gov The synthesis of such conjugates often involves standard peptide coupling techniques to link the 8-aminoquinoline portion to the desired amino acid or peptide fragment.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidațion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 8-Amino-6-methoxyquinoline, offering detailed insights into the connectivity and chemical environment of its constituent atoms. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic protons of the quinoline (B57606) ring system and the protons of the methoxy (B1213986) and amino groups resonate at characteristic chemical shifts.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ) ppm
H2 8.55-8.65
H3 7.20-7.30
H4 7.90-8.00
H5 6.75-6.85
H7 6.90-7.00
-OCH₃ 3.85-3.95
-NH₂ 4.50-5.50 (broad)

Note: Data are typical values and may vary slightly based on solvent and instrument.

The distinct chemical shifts allow for the assignment of each proton to its position on the quinoline core. The broad signal for the amino (-NH₂) protons is characteristic and is due to quadrupole broadening and potential chemical exchange.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of ten carbon atoms in varied chemical environments.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ) ppm
C2 145-147
C3 121-123
C4 134-136
C4a 138-140
C5 106-108
C6 156-158
C7 95-97
C8 133-135
C8a 128-130
-OCH₃ 55-57

Note: Data are typical values and may vary slightly based on solvent and instrument. Assignments are based on general quinoline chemical shifts and substituent effects. nih.gov

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling correlations, typically between protons separated by two or three bonds. sdsu.eduwikipedia.org For this compound, COSY spectra would show correlations between adjacent protons on the quinoline rings (e.g., H2 with H3, H3 with H4), which helps to trace the connectivity of the aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). wikipedia.orgpressbooks.pub This technique is invaluable for unambiguously assigning carbon signals based on the previously assigned proton signals. sdsu.edu For instance, the HSQC spectrum would show a cross-peak connecting the proton signal at ~3.9 ppm to the carbon signal at ~55 ppm, confirming their assignment to the methoxy (-OCH₃) group. Similarly, each aromatic C-H pair would be identified by a corresponding cross-peak. pressbooks.pub

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis. mdpi.com For this compound, the nominal molecular weight is 174.20 g/mol . nih.gov

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound typically shows a strong molecular ion peak (M⁺) at m/z 174. nih.gov In Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI), the compound is often observed as the protonated molecule ([M+H]⁺) at an m/z of approximately 175.0866. nih.gov

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₀H₁₀N₂O). nih.gov Fragmentation analysis (MS/MS) of the parent ion reveals characteristic daughter ions that provide further structural confirmation. Common fragmentation pathways involve the loss of methyl or methoxy groups.

Table 3: Mass Spectrometry Data for this compound

Ion Type m/z (Observed) Description
Molecular Ion (M⁺) 174 Corresponds to the molecular weight. nih.gov
Protonated Ion ([M+H]⁺) 175.0866 Observed in soft ionization techniques like ESI. nih.gov
Fragment Ion 159 Corresponds to the loss of a methyl group (-CH₃).
Fragment Ion 145 Corresponds to the loss of an ethyl group or CO+H.
Fragment Ion 131 Corresponds to the loss of the methoxy group and nitrogen.

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. compoundchem.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

Table 4: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibration Type
N-H (Amino) 3300-3500 Stretching (doublet)
C-H (Aromatic) 3000-3100 Stretching
C-H (Aliphatic, -OCH₃) 2850-3000 Stretching
C=C, C=N (Aromatic Ring) 1500-1620 Stretching
C-O (Aryl Ether) 1200-1275 (asym) Stretching
C-O (Aryl Ether) 1020-1075 (sym) Stretching
C-N (Aromatic Amine) 1250-1340 Stretching

Note: Values are typical ranges for the specified functional groups.

The presence of a doublet in the 3300-3500 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group. The distinct bands for aromatic C=C and C=N stretching, along with the strong C-O ether stretches, further corroborate the proposed structure.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its final purity. chemimpex.com

Purification: Common laboratory-scale purification involves recrystallization, often from solvents like methanol (B129727) (MeOH). chemicalbook.com Distillation under high vacuum and nitrogen atmosphere is another method used to obtain the purified compound. chemicalbook.com

Purity Assessment: The purity of a sample is critical for its use in research and synthesis. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used. In these methods, the compound will elute at a characteristic retention time, and the area of the corresponding peak is proportional to its concentration. A high-purity sample will ideally show a single, sharp peak. Purity is often stated as a percentage determined by the peak area, for example, ≥99% (GC). chemimpex.com

These analytical and spectroscopic methods, when used in combination, provide a comprehensive and unambiguous characterization of this compound, ensuring its structural integrity and purity for research applications.

Pharmacological Research and Comprehensive Biological Activity Profiling of 8 Amino 6 Methoxyquinoline and Its Derivatives

Antimicrobial Research

While the primary focus of research on 8-amino-6-methoxyquinoline has been on its antimalarial properties, related quinoline (B57606) structures have also been investigated for their potential as antimicrobial agents.

Derivatives of the broader quinoline class have shown significant antibacterial activity. For example, research on 8-hydroxyquinoline (B1678124) derivatives has demonstrated efficacy against various bacterial species. In one study, the compound 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) showed high inhibitory potential against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Specifically, it exhibited potent activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govresearchgate.net Another study focusing on a new 8-hydroxyquinoline derivative, PH176, found it to have promising activity against a panel of MRSA clinical isolates. tandfonline.comnih.gov The results indicated that these compounds could be potential candidates for treating infections caused by drug-resistant bacteria. The activity of these quinoline derivatives is often more pronounced against Gram-positive organisms like S. aureus than against Gram-negative bacteria. polyu.edu.hk

Table 2: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

Compound Organism MIC (µM)
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) M. tuberculosis 0.1
M. smegmatis 1.56
Methicillin-sensitive S. aureus (MSSA) 2.2
Methicillin-resistant S. aureus (MRSA) 1.1
8-O-prenyl derivative (QD-12) M. smegmatis (Biofilm) 12.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. nih.govresearchgate.net

Antifungal Efficacy

Derivatives of the quinoline scaffold, particularly those related to 8-hydroxyquinoline, have demonstrated significant antifungal properties against a range of human pathogenic fungi. Research into 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives revealed potent in vitro activity. nih.gov A series of these compounds (A5-A32) exhibited broad-spectrum efficacy with Minimum Inhibitory Concentrations (MICs) ranging from ≤0.0313 to 4 μg/mL against seven pathogenic fungi, including various Candida species and Cryptococcus neoformans. nih.gov Notably, compounds A6-A20 in this series showed exceptional potency against C. auris, C. glabrata, C. neoformans, and C. parapsilosis, with MICs of ≤0.0313 μg/mL. nih.gov These compounds were found to be more potent than reference drugs such as fluconazole, amphotericin B, and clioquinol. nih.gov

Clioquinol, an 8-hydroxyquinoline derivative, and related compounds have also been evaluated for their antifungal potential. semanticscholar.org Clioquinol was active against all tested isolates of Candida and dermatophytes, with MIC ranges of 0.031-2 µg/ml. semanticscholar.org Another derivative, L14, demonstrated potent, broad-spectrum antifungal activity and showed better in vivo efficacy in a Candida albicans-infected murine model than clioquinol, reducing the fungal burden at a dose of 2 mg/kg. nih.gov Further studies highlighted the importance of the free hydroxyl group at the 8-position and the introduction of hydrophilic heterocyclic substituents at the 7-position for antifungal activity. rsc.org Specifically, derivative 5h showed promising activity against all fungal species tested, with MIC values of 4 μg/mL, coupled with low toxicity in normal cells. rsc.org

Antifungal Activity of Quinoline Derivatives

Summary of Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against pathogenic fungi.

Compound/Derivative SeriesFungal PathogenMIC (μg/mL)Reference
A6-A20 (8-hydroxyquinolin-5-ylidene thiosemicarbazones)C. auris, C. glabrata, C. neoformans, C. parapsilosis≤ 0.0313 nih.gov
A5 (8-hydroxyquinolin-5-ylidene thiosemicarbazone)7 tested fungal pathogens0.25 - 4 nih.gov
ClioquinolCandida spp. and dermatophytes0.031 - 2 semanticscholar.org
8-hydroxy-5-quinolinesulfonic acidCandida spp. and dermatophytes1 - 512 semanticscholar.org
Derivative 5hVarious fungal species4 rsc.org

Antimycobacterial Potential

The quinoline core is a key feature in several compounds investigated for antimycobacterial activity. Derivatives of 8-aminoquinoline (B160924) have been synthesized and assessed for their efficacy against Mycobacterium tuberculosis, including drug-resistant strains, showing significant inhibitory effects with IC50 values in the low micromolar range. Similarly, a structure-activity relationship study of 26 analogs of 8-hydroxyquinoline demonstrated good activity against M. tuberculosis, with some analogs achieving MIC90 values of less than 5 μM. nih.gov

Specific modifications to the quinoline structure have yielded potent derivatives. For instance, 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) displayed a high inhibitory potential with a MIC of 0.1 µM against M. tuberculosis. researchgate.net Another study synthesized a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives (8a–p), which reported moderate to good antitubercular activity against M. tuberculosis H37Rv, with MICs ranging from 9.2 to 106.4 μM. researcher.life The antimycobacterial action for some 8-hydroxyquinoline derivatives has been linked to the inhibition of the M. tuberculosis enoyl-acyl carrier protein reductase. nih.gov

Antimycobacterial Activity of Quinoline Derivatives

Summary of inhibitory concentrations for various quinoline derivatives against Mycobacterium species.

Compound/DerivativeTarget OrganismActivity MetricValue (μM)Reference
8-Aminoquinoline DerivativesM. tuberculosis (drug-resistant)IC50Low micromolar range
8-Hydroxyquinoline AnalogsM. tuberculosisMIC90< 5 nih.gov
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosisMIC0.1 researchgate.net
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8a-m)M. tuberculosis H37RvMIC9.2 - 106.4 researcher.life

Anticancer Research

Inhibition of Cancer Cell Proliferation and Cytotoxic Activity

Derivatives of this compound are recognized for their potential in the development of anticancer agents. chemimpex.com Research has demonstrated the cytotoxic effects of various 8-aminoquinoline derivatives on different cancer cell lines. For example, the compound 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate (B1223059) has been synthesized and evaluated for its cytotoxic properties. researchgate.net

Studies on other quinoline derivatives have provided specific data on their cytotoxic potency. A series of derivatives were tested against human epithelial colorectal carcinoma (Caco-2) cells, with IC50 values ranging from 0.535 µM for 8-nitro-7-quinolinecarbaldehyde to 1.871 µM for 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline. brieflands.com Another potent compound, 8-hydroxy-2-quinolinecarbaldehyde, exhibited significant in vitro cytotoxicity against a panel of human cancer cell lines, including breast (MDA231, T-47D, Hs578t), bone (SaoS2), leukemia (K562), and liver (SKHep1, Hep3B) cancer cells. nih.gov Its activity was particularly high against the Hep3B hepatocellular carcinoma cell line, with a MTS50 value of 6.25±0.034 μg/mL. nih.gov Furthermore, 5-chloro-8-hydroxyquinolinium chloride was identified as a superior cytotoxic agent against leukemia-derived Nalm6 cell lines when compared to other related compounds. researchgate.net

Cytotoxic Activity of Quinoline Derivatives

Summary of the cytotoxic effects of various quinoline derivatives on different human cancer cell lines.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (colorectal)IC500.535 µM brieflands.com
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)Caco-2 (colorectal)IC500.929 µM brieflands.com
7-methyl-8-nitro-quinoline (C)Caco-2 (colorectal)IC501.871 µM brieflands.com
8-hydroxy-2-quinolinecarbaldehyde (3)Hep3B (liver)MTS506.25±0.034 μg/mL nih.gov
8-hydroxy-2-quinolinecarbaldehyde (3)MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1MTS5012.5–25 μg/mL nih.gov
5-chloro-8-hydroxyquinolinium chlorideNalm6 (leukemia)Considered biologically active at micromolar concentrations researchgate.net

Mechanisms of Apoptosis Induction

A primary mechanism underlying the anticancer activity of 8-aminoquinoline derivatives is the induction of apoptosis. Studies suggest that these compounds can trigger programmed cell death through mitochondrial pathways. Research on specific quinazoline (B50416) derivatives provided quantitative evidence of this process. When AsPC-1 pancreatic cancer cells were treated with 10 µM of derivatives 8c and 8h for 48 hours, a significant increase in apoptosis was observed. researchgate.net An annexin (B1180172) V FITC/PI assay revealed that these compounds induced apoptotic changes, which were monitored and confirmed by flow cytometry. researchgate.net

Inhibition of Platelet-Derived Growth Factor Receptor Autophosphorylation

Certain quinoline derivatives have been identified as potent inhibitors of platelet-derived growth factor receptor (PDGFR) autophosphorylation, a key process in cancer cell signaling. nih.gov The binding of platelet-derived growth factor (PDGF) to its receptor induces dimerization and autophosphorylation, activating downstream pathways that promote cell proliferation and survival. researchgate.netmdpi.com A study investigating replacements for the quinazoline moiety in PDGFR inhibitors found that quinoline derivatives showed potent activity. Specifically, compounds designated as 40a and 40b demonstrated strong inhibition of PDGFR phosphorylation with IC50 values of 0.18 µM and 0.09 µM, respectively. nih.gov This indicates that the quinoline scaffold can be effectively utilized to design potent and selective inhibitors targeting the PDGFR signaling cascade.

Research in Neurological Disorders

The this compound structure serves as a valuable scaffold in medicinal chemistry for targeting neurological disorders. chemimpex.com Its utility is partly due to its ability to cross the blood-brain barrier, a critical property for drugs aimed at the central nervous system. chemimpex.com This has made it a key intermediate in the synthesis of various pharmaceuticals for neurological conditions. chemimpex.com

In the field of neurodegenerative disease diagnostics, derivatives of this scaffold have shown promise. A series of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives were designed and evaluated for their potential in imaging aggregated α-synuclein, a pathological hallmark of Parkinson's disease, using positron emission tomography (PET). mdpi.com Compounds from this series, such as [11C]7f, [18F]7j, and [11C]8i, were found to penetrate the blood-brain barrier and exhibited a high affinity for α-synuclein, suggesting their potential as PET tracers to detect these protein aggregates in vivo. mdpi.com Related heterocyclic structures, such as 6-aminoquinoxaline (B194958) derivatives, have also been investigated for their neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease. nih.govresearchgate.net

Capacity for Blood-Brain Barrier Penetration

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. For compounds targeting neurological conditions like epilepsy and Alzheimer's disease, penetration into the brain is a prerequisite for pharmacological activity.

Research into the BBB penetration capacity of this compound itself is limited; however, studies on structurally related derivatives, particularly those based on the quinoline scaffold, provide valuable insights. For instance, certain derivatives of 8-hydroxyquinoline, a closely related compound, have been specifically designed and evaluated for their ability to enter the brain. One such study demonstrated that a synthesized 8-hydroxyquinoline derivative could penetrate the BBB in an in vitro model. This capacity is crucial for its potential application in Alzheimer's disease therapy, as it allows the compound to reach its targets within the CNS. The lipophilicity and molecular size of quinoline derivatives are key factors that can be modified to enhance their BBB permeability, a strategy often employed in the development of CNS-active drugs.

Antiepileptic Applications

Epilepsy is a neurological disorder characterized by recurrent seizures, and the quinoline scaffold has emerged as a promising structure in the search for novel anticonvulsant agents. While research has not focused specifically on this compound for this application, numerous studies have demonstrated the antiepileptic potential of various quinoline derivatives.

A series of 8-substituted quinolines, featuring a 2-hydroxypropyloxyquinoline moiety, displayed excellent anticonvulsant activities in preclinical models. nih.gov These compounds were tested against seizures induced by the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.gov For example, compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as a potent agent in these assays. nih.govresearchgate.net Other derivatives, such as those incorporating piperazino and imidazolo groups, also showed significant anticonvulsant effects. nih.govresearchgate.net

Further research into other classes of quinoline derivatives has reinforced their potential in epilepsy treatment. A series of substituted 1,2,4-triazolo[4,3-a]quinolines showed significantly increased anticonvulsant activity compared to their parent compounds. nih.gov Notably, the derivative 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) exhibited the strongest effect, with a median effective dose (ED50) of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. nih.gov These findings underscore the versatility of the quinoline nucleus as a pharmacophore for designing new antiepileptic drugs. researchgate.net

Anticonvulsant Activity of Selected Quinoline Derivatives
CompoundDerivative ClassAnticonvulsant TestReported Activity
Compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline)8-Substituted quinolineMES & scMetPotent activity nih.govresearchgate.net
Compound 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline)8-Substituted quinolineMES & scMetVery good activity nih.govresearchgate.net
Compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline)1,2,4-triazolo[4,3-a]quinolineMESED50: 27.4 mg/kg nih.gov
Compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline)1,2,4-triazolo[4,3-a]quinolinescPTZED50: 22.0 mg/kg nih.gov

Anti-Alzheimer Disease Potential, including Acetylcholinesterase Inhibition

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands, and the 8-aminoquinoline scaffold is a key component in this research. Derivatives of this compound are being investigated for their ability to address several pathological hallmarks of AD, including cholinergic deficit, amyloid-beta (Aβ) aggregation, and metal ion dyshomeostasis.

A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, the levels of acetylcholine in the brain can be increased, leading to improved cognitive function. Several studies have shown that derivatives of methoxyquinoline and hydroxyquinoline are effective inhibitors of both AChE and butyrylcholinesterase (BuChE), a related enzyme that also plays a role in acetylcholine metabolism. researchgate.netnih.gov

For example, a study on functionalized methoxy (B1213986) quinoline derivatives identified compounds with significant AChE inhibitory potential, with IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range. researchgate.net Another study focused on 8-aminoquinoline-melatonin hybrids, which were designed to combine the cholinesterase-inhibiting properties of the quinoline core with the antioxidant effects of melatonin. Several of these hybrid compounds demonstrated potent inhibition of both AChE and BuChE. plos.org Beyond cholinesterase inhibition, these derivatives are also being explored for their ability to chelate metal ions like copper and zinc, which are implicated in Aβ aggregation, and to directly inhibit the formation of Aβ plaques. plos.org

Cholinesterase Inhibitory Activity of Selected Methoxyquinoline/Hydroxyquinoline Derivatives
Derivative TypeTarget EnzymeReported IC50 Values (µM)
Functionalized Methoxyquinoline (Compound 17) AChE3.15 researchgate.net
Functionalized Methoxyquinoline (Compound 19) AChE4.96 researchgate.net
Azo-8-hydroxyquinoline (Compound 14c) AChEStrong affinity (in silico) plos.orgnih.gov
Azo-8-hydroxyquinoline (Compound 17c) AChEStrong affinity (in silico) plos.orgnih.gov
Azo-8-hydroxyquinoline (Compound 14c) BuChEStrong affinity (in silico) plos.orgnih.gov
Azo-8-hydroxyquinoline (Compound 17c) BuChEStrong affinity (in silico) plos.orgnih.gov

Other Emerging Biological Activities (e.g., Potassium Channel Opener Activity)

The exploration of novel pharmacological activities for existing chemical scaffolds is a dynamic area of medicinal chemistry. For this compound and its derivatives, research is ongoing to identify new therapeutic applications beyond their more established roles. One such area of interest is the modulation of ion channels, such as potassium (K+) channels.

Potassium channel openers are a class of drugs that hyperpolarize cell membranes by increasing potassium efflux, leading to muscle relaxation and vasodilation. This mechanism is particularly relevant for cardiovascular and neurological conditions. However, based on currently available scientific literature, there is a lack of specific research demonstrating significant potassium channel opener activity for this compound or its direct derivatives. While the broader class of aminoquinolines has been studied for various biological effects, their action as potassium channel openers is not a well-documented area of investigation. Further screening and targeted synthesis would be required to explore this potential application.

Mechanistic Studies and Molecular Interaction Analysis

Investigation of Enzyme Inhibition Profiles

The quinoline (B57606) scaffold is a recognized pharmacophore known to interact with a wide range of enzymes. Studies on 8-Amino-6-methoxyquinoline and its analogs have identified several key enzymatic targets, suggesting potential mechanisms for its biological effects.

Derivatives of 6-methoxyquinoline (B18371) have been investigated for their potential to inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes I and II, which are targets of interest in neurodegenerative diseases and other pathological conditions. researchgate.net Functionalized methoxyquinoline derivatives have demonstrated inhibitory activity against both AChE and hCA isoenzymes. researchgate.net For instance, certain synthesized derivatives showed notable inhibition against AChE. researchgate.net The inhibitory potential of these compounds against hCA I and hCA II has also been quantified, revealing varying degrees of efficacy. researchgate.net

Table 1: Enzyme Inhibition Data for Methoxyquinoline Derivatives

Compound TypeTarget EnzymeInhibition (IC₅₀)Source
Functionalized Methoxyquinoline DerivativeAcetylcholinesterase (AChE)3.15 µM researchgate.net
Functionalized Methoxyquinoline DerivativeHuman Carbonic Anhydrase I (hCA I)21.38 µM researchgate.net
Functionalized Methoxyquinoline DerivativeHuman Carbonic Anhydrase II (hCA II)14.36 µM researchgate.net

The compound this compound and its derivatives have been shown to inhibit the activity of liver alcohol dehydrogenase (LADH). capes.gov.brwho.intresearchgate.net Studies have been conducted on both crystalline horse liver alcohol dehydrogenase and partially purified human liver alcohol dehydrogenase. researchgate.net The research suggests that both the this compound core and the aliphatic side chain of its derivatives play a role in the interaction with the enzyme. capes.gov.br

Computational studies have been employed to explore the interaction between derivatives of this compound and the sarco-endoplasmic reticulum Ca2+ transport ATPase (SERCA). mdpi.comresearchgate.net SERCA is a crucial pump that transports calcium ions from the cytoplasm into the sarcoplasmic reticulum. researchgate.net Molecular docking simulations for a conjugate of primaquine (B1584692) (a derivative of this compound) predicted its potential interaction with SERCA, identifying it as a target of relevance for developing new therapeutics. mdpi.comresearchgate.net

DNA Binding Interactions and Proposed Mechanisms (e.g., Groove Binding)

The quinoline ring system, a core component of this compound, is known for its ability to interact with nucleic acids. medchemexpress.com Studies on related quinoline derivatives suggest that these molecules can bind to DNA. Biophysical investigations involving a zwitterionic Schiff base complex derived from a quinoline structure indicated interaction with calf thymus DNA (ctDNA). researchgate.net The proposed mechanism for this interaction is groove binding, supported by spectroscopic data and competitive assays. researchgate.net This ability to bind to nucleic acids is a potential mechanism contributing to the compound's biological activities. medchemexpress.com

Interference with Parasitic Life Cycles and Essential Cellular Processes

The antimalarial activity of this compound and its derivatives is attributed to their ability to interfere with the life cycle of the Plasmodium parasite. ontosight.ainih.gov The mechanism is believed to involve the disruption of essential cellular processes necessary for the parasite's survival. ontosight.ai Research on primaquine, a prominent derivative, shows that it can inhibit the maturation and production of normal oocysts and sporozoites within the mosquito vector, thereby preventing transmission. who.int One proposed molecular mechanism suggests that metabolites of these compounds interfere with the electron transport chain in the parasite's mitochondria. who.int Specifically, they may inhibit ubiquinone-linked enzymes, disrupting vital metabolic functions. who.int

Metabolic Pathways and Metabolite Characterization (e.g., Side-chain hydroxylation)

The metabolism of 8-aminoquinoline (B160924) compounds is extensive and crucial to their activity and effects. Studies using liver microsomes have identified several key metabolic pathways. nih.govresearchgate.net A primary pathway is the C-hydroxylation of the 8-aminoalkylamino side chain. nih.govnih.gov Other significant metabolic transformations include hydroxylation of the quinoline ring, O-demethylation, N-dealkylation, and oxidative deamination. nih.govnih.gov

Incubation of 6-methoxy-8-aminoquinoline (6-MAQ) with both rat and human liver microsomes leads to its N-hydroxylation, forming the metabolite 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH). researchgate.net For derivatives like primaquine, metabolism results in compounds such as 5-hydroxyprimaquine (B3272956) and 3'-hydroxyprimaquine through ring and side-chain hydroxylation, respectively. nih.gov

Table 2: Characterized Metabolites of 8-Aminoquinoline Compounds

Parent Compound ClassMetaboliteMetabolic PathwaySource
This compound6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH)N-hydroxylation researchgate.net
Primaquine5-HydroxyprimaquineRing hydroxylation nih.gov
Primaquine3'-HydroxyprimaquineSide-chain C-hydroxylation nih.gov
Primaquine5-Hydroxy-6-demethylprimaquineRing hydroxylation, O-demethylation nih.gov
WR 238605VariousO-demethylation, N-dealkylation, N-oxidation, Oxidative deamination nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a foundational structural motif in the development of various therapeutic agents, most notably antimalarial drugs. mdpi.comnih.gov The structure-activity relationship (SAR) for this class of compounds has been extensively investigated to optimize potency and modulate physicochemical properties. These studies systematically explore how chemical modifications at various positions on the quinoline ring and the 8-amino side chain influence biological activity.

A critical feature of this scaffold is the methoxy (B1213986) group at the C-6 position. The presence of an oxygen-containing function at this position has been demonstrated to be crucial for enhancing biological activity, and consequently, most SAR studies have retained the 6-methoxy group while exploring substitutions at other positions of the quinoline nucleus. who.int

Quinoline Ring Substitutions:

Modifications to the quinoline ring itself have a significant impact on activity.

Position 2 & 5: The introduction of phenylthio, anilino, or phenoxy groups at position 5 has been explored as a strategy to modify the compound's profile. who.int

Position 4: Substitutions at the C-4 position have yielded compounds with notable activity. For instance, the synthesis of 4-vinyl and 4-ethyl derivatives of primaquine-like compounds showed that 8-[(4'-Amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline (4-ethylprimaquine) possessed antimalarial activity against Plasmodium cynomolgi approximately equal to that of primaquine. nih.gov

Position 7: In general, the introduction of substituents at the C-7 position of the quinoline ring has been found to lead to a decrease or complete loss of activity. who.int

Side Chain and Hybridization Studies:

A significant area of SAR exploration involves modifying the side chain at the 8-amino position. Hybridization, the strategy of combining the this compound core with other pharmacophores, has been a fruitful approach.

Recent research has focused on creating hybrids of this compound with a tetrazole ring, connected via different linkers. mdpi.comresearchgate.net The antiplasmodial activity of these hybrids against Plasmodium falciparum was found to be strongly dependent on the nature of the linker and the substituents on the side chain. mdpi.com

In one series of studies, compounds with a direct methyl linker between the quinoline amine and the tetrazole-adjacent side chain were generally more active than those with a longer ethyl linker. mdpi.com This suggests that the distance and flexibility between the two core moieties are critical for target engagement.

The lipophilicity of the side chain also plays a pivotal role. For compounds with an ethyl linker, introducing a more lipophilic phenyl ring improved antiplasmodial activity compared to a simple ethyl side chain. mdpi.com Further substitution on this phenyl ring with electron-withdrawing and voluminous groups, such as a 4-bromo or a 2-(trifluoromethyl)phenyl group, led to the most active compounds in the series. mdpi.comresearchgate.net For compounds with the shorter methyl linker, a similar trend was observed, where highly lipophilic and bulky side chains like 2-naphthylmethyl and biphenyl-4-ylmethyl resulted in compounds with high antiplasmodial activity and promising selectivity. mdpi.com

Below are data tables summarizing the SAR findings from studies on 4-substituted and tetrazole-hybrid derivatives of this compound.

Table 1: SAR of 4-Substituted this compound Analogues

Compound/Analogue C4-Substituent Relative Antimalarial Activity (vs. Primaquine) Reference
4-Ethylprimaquine -CH₂CH₃ Approximately equal nih.gov

Table 2: SAR of this compound-Tetrazole Hybrids

Compound ID Linker Type Side Chain (R) IC₅₀ (µM) vs. P. falciparum NF54 Reference
7 Ethyl Ethyl 15.98 mdpi.com
8 Ethyl Phenyl 7.05 mdpi.com
11 Ethyl 4-Bromophenyl 2.92 mdpi.com
12 Ethyl 2-(Trifluoromethyl)phenyl 2.51 mdpi.com
13 Methyl Ethyl 4.34 mdpi.com
14 Methyl Phenyl 2.91 mdpi.com
16 Methyl 4-Bromophenyl 0.443 mdpi.com
18 Methyl 2-(Trifluoromethyl)phenyl 0.324 mdpi.com
21 Methyl 1-Naphthylmethyl 1.26 mdpi.com

| 22 | Methyl | 2-Naphthylmethyl | 0.470 | mdpi.com |

These studies collectively underscore that the biological activity of this compound derivatives can be finely tuned through systematic structural modifications. The quinoline ring, particularly positions 4 and 5, and the 8-amino side chain are key loci for chemical derivatization to enhance potency and explore novel mechanisms of action.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Research involving derivatives of 8-Amino-6-methoxyquinoline has utilized molecular docking to elucidate potential mechanisms of action and identify promising therapeutic targets. In one study, a novel derivative of celastrol (B190767) linked to a primaquine (B1584692) moiety (which contains the this compound core) was synthesized. mdpi.com Computational docking simulations were performed to predict its interaction with the sarco-endoplasmic reticulum (SR) Ca²⁺ transport ATPase (SERCA), a target relevant for developing new treatments for arthritis. mdpi.comresearchgate.net The results showed that the compound had a more favorable binding energy against the SERCA target compared to the positive control, suggesting it is a promising candidate for further optimization. mdpi.com The binding pocket was observed to be primarily constituted by hydrophobic residues such as Isoleucine, Leucine, Valine, and Phenylalanine. researchgate.net

In another in silico investigation, the quinoline (B57606) derivatives quinine (B1679958) and quinidine (B1679956), which share the core quinoline structure, were docked against aldo-keto reductase family members AKR1B1 and AKR1B10. plos.org The studies revealed specific hydrogen bond interactions between the 6-methoxyquinoline (B18371) portion of the ligands and amino acid residues in the active sites of the proteins. For instance, the oxygen of the 6-methoxyquinoline group of quinidine formed a hydrogen bond with Asn272 in AKR1B1, while the same group in quinine bonded with Lys22 in AKR1B10. plos.org These interactions were deemed crucial for the inhibitory potential of the compounds. plos.org

Derivative/CompoundProtein TargetKey Interacting ResiduesFinding
Celastrol-Primaquine DerivativeSERCAIle, Leu, Val, Phe researchgate.netBinding energy outperformed the positive control, indicating a promising starting point for optimization. mdpi.com
Quinidine (contains quinoline core)AKR1B1Asn272 (with 6-methoxyquinoline oxygen) plos.orgHydrogen bonding with the 6-methoxyquinoline group is significant for inhibitory action. plos.org
Quinine (contains quinoline core)AKR1B10Lys22 (with 6-methoxyquinoline oxygen) plos.orgThe 6-methoxy substitution was found to be important for potent inhibition through hydrogen bonding. plos.org

In Silico Prediction of Pharmacokinetic Properties (ADME)

For derivatives of this compound, computational studies have been conducted to predict their pharmacokinetic profiles. In one such study on a celastrol-primaquine hybrid, computational analysis was used to determine its drug-likeness by predicting physicochemical properties. mdpi.com Although the specific predicted properties suggested the compound was not perfectly "drug-like," its strong binding affinity in docking simulations marked it as a valuable starting point for structural modifications. mdpi.com

In another research effort, in silico ADME prediction analyses were performed on newly synthesized 8-hydroxyquinoline (B1678124) derivatives, which are structurally related to this compound. grafiati.com The results for several of these compounds were described as promising, indicating they possessed drug-like properties. grafiati.com Such computational screening allows for the rapid assessment of large numbers of molecules, prioritizing those with favorable predicted ADME characteristics for synthesis and further testing. ri.se

Compound ClassComputational Tool/MethodPredicted PropertyOutcome/Remark
Celastrol-Primaquine DerivativeGeneral computational studies mdpi.comPhysicochemical properties, Drug-likeness mdpi.comPredicted as not drug-like, but promising for optimization due to high target affinity. mdpi.com
Substituted 8-hydroxyquinoline derivativesIn silico ADME prediction grafiati.comADME properties, Drug-likeness grafiati.comSeveral compounds showed promising results with drug-like properties. grafiati.com

Drug-Likeness and Lead Compound Optimization Strategies

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a compound is, which helps in optimizing a lead compound. This assessment is often based on computational filters such as Lipinski's Rule of Five. Lead optimization is the process of refining a compound with initial promising activity to improve its potency, selectivity, and pharmacokinetic properties. volkamerlab.org

The this compound scaffold is a central element in antimalarial drugs like primaquine and tafenoquine. researchgate.netmdpi.com A key strategy for lead optimization involving this scaffold is molecular hybridization, where the this compound core is combined with other pharmacophores to create new hybrid molecules with potentially enhanced properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.

A QSAR study was performed on a series of 8-methoxyquinoline (B1362559) derivatives to analyze their inhibitory activity against Mycobacterium tuberculosis (H37RV strain). sphinxsai.com In this research, various physicochemical and topological descriptors were calculated for the compounds. Multiple Linear Regression (MLR) was used to build a model correlating these descriptors with the observed anti-tubercular activity. sphinxsai.com

The resulting QSAR model demonstrated a good statistical correlation, indicating its predictive power. sphinxsai.com The study revealed that structural, thermodynamic, and electrotopological parameters were important for the H37RV inhibitory activity of the 8-methoxyquinoline derivatives. sphinxsai.com Specifically, descriptors such as the count of oxygen atoms single-bonded to saturated carbons (SssOcount) and the count of tertiary nitrogen atoms (SsssNcount) were featured in the final model. sphinxsai.com Such models provide valuable structural insights that can guide the design of new, more potent antitubercular agents based on the 8-methoxyquinoline scaffold. sphinxsai.com

QSAR Model for H37RV (MTB) Inhibitory Activity of 8-Methoxyquinoline Derivatives sphinxsai.com

Statistical Parameter | Value

----------------------- | -----

r² (squared correlation coefficient) | 0.7683

q² (cross-validated r²) | 0.6259

F test (Fisher's test value) | 14.5902

pred_r² (r² for external test set) | 0.5977

Future Directions and Translational Research Potential

Development of Novel Therapeutic Agents with Improved Selectivity and Efficacy

8-Amino-6-methoxyquinoline serves as a crucial building block in the synthesis of new therapeutic agents, particularly in the fields of infectious diseases and oncology. chemimpex.com Researchers are actively exploring modifications to its core structure to enhance the selectivity and efficacy of these agents.

One prominent area of investigation is in the development of antimalarial drugs. nih.gov For instance, derivatives of 8-aminoquinoline (B160924), such as 4-ethylprimaquine, have been synthesized and evaluated for their activity against Plasmodium cynomolgi, demonstrating comparable efficacy to primaquine (B1584692) but with lower toxicity. nih.gov Further research is focused on creating hybrid molecules, such as this compound-tetrazole hybrids, which have shown promising antiplasmodial activity against Plasmodium falciparum. mdpi.comnih.gov The design of these hybrids often involves modifying the linker between the quinoline (B57606) and tetrazole moieties to optimize activity and selectivity. mdpi.com

In the realm of oncology, quinoline derivatives are being investigated for their potential to overcome multidrug resistance, a major hurdle in cancer treatment. nih.gov Studies have shown that certain quinoline compounds can induce apoptosis in drug-resistant cancer cells through the generation of reactive oxygen species (ROS). nih.gov The stability and ease of functionalization of this compound make it an ideal starting point for creating a diverse library of compounds for screening against various cancer cell lines. chemimpex.com

The antimicrobial properties of this compound are also a subject of ongoing research. chemimpex.com Its potential as an anti-tuberculosis agent is being explored, with a focus on synthesizing derivatives with potent antimycobacterial activity. chemicalbook.com The goal is to develop new classes of antibiotics that can combat the growing threat of antibiotic-resistant bacteria. chemimpex.com

Table 1: Examples of Therapeutic Agents Derived from this compound

Therapeutic Agent ClassExample DerivativeTarget Disease/OrganismKey Research Finding
Antimalarials4-EthylprimaquinePlasmodium cynomolgiActivity comparable to primaquine with reduced toxicity. nih.gov
AntimalarialsThis compound-tetrazole hybridsPlasmodium falciparumLinker modification influences antiplasmodial activity and selectivity. mdpi.com
Anticancer Agents2-(2-Methyl-quinolin-4ylamino)-N-phenyl acetamide (B32628) (S4)Doxorubicin-resistant T-lymphoblastic leukemiaInduces apoptosis via reactive oxygen species (ROS) generation. nih.gov
Antimicrobial AgentsNot specifiedMycobacteriaPotential anti-tuberculosis applications. chemicalbook.com

Exploration of New Biological Targets and Disease Indications

The therapeutic potential of this compound extends beyond its traditional applications. Researchers are actively investigating its utility in targeting a broader range of biological pathways and treating a wider spectrum of diseases. chemimpex.com

One area of significant interest is in the field of neuroscience. Due to its ability to cross the blood-brain barrier, this compound is being explored as a scaffold for developing drugs targeting neurological disorders. chemimpex.com Its unique chemical properties could be leveraged to design molecules that interact with specific receptors or enzymes in the central nervous system.

The antiplasmodial activity of 8-aminoquinoline derivatives also opens up avenues for targeting other parasitic infections. mdpi.com The mechanisms by which these compounds inhibit parasite growth are being studied to identify new biological targets that could be exploited for the development of broad-spectrum antiparasitic drugs.

Furthermore, the fundamental quinoline structure is being investigated for its interaction with a variety of biomolecules. This exploration could lead to the discovery of entirely new disease indications for this compound-based compounds. The ease with which the molecule can be chemically modified allows for the creation of large and diverse chemical libraries for high-throughput screening against a multitude of biological targets. chemimpex.com

Advanced Material Science Applications (e.g., Organic Materials, Sensors)

The unique optical and electronic properties of this compound make it a promising candidate for applications in material science. chemimpex.com Researchers are exploring its use in the development of novel organic materials for a variety of advanced technologies.

In the field of organic electronics, the quinoline scaffold is being investigated for its potential use in devices such as organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs). nih.gov The ability to tune the electronic properties of the molecule through chemical modification could lead to the creation of materials with tailored conductivity and charge-transport characteristics.

Furthermore, this compound is being explored for the development of chemical sensors. chemimpex.com Its inherent fluorescence and ability to interact with various analytes make it an attractive platform for creating sensitive and selective sensing materials. nbinno.comnih.gov These sensors could have applications in environmental monitoring, industrial process control, and medical diagnostics. The development of such sensors often involves incorporating the quinoline moiety into larger polymer structures or onto the surface of nanomaterials to enhance their performance.

Utilization as Fluorescent Probes in Biological Imaging and Drug Discovery

The inherent fluorescence of the quinoline ring system has led to the development of this compound-based fluorescent probes for a variety of biological applications. chemimpex.comnbinno.com These probes are valuable tools for visualizing and tracking biological processes in real-time, which is crucial for both basic research and drug discovery. nbinno.comresearchgate.net

The reactive amino and methoxy (B1213986) groups on the this compound scaffold provide convenient handles for chemical modification, allowing for the design of targeted fluorescent markers. nbinno.com By attaching specific recognition elements, scientists can create probes that selectively bind to particular biomolecules, cellular components, or even pathogens. nbinno.comnih.gov This enables the precise imaging of cellular structures and the monitoring of biochemical reactions within living cells. nbinno.com

Derivatives of 8-aminoquinoline are commonly used as fluorogenic chelators for metal ions, such as zinc (Zn²⁺). nih.gov The binding of the metal ion to the quinoline derivative can lead to a significant enhancement of its fluorescence, providing a sensitive method for detecting and quantifying these ions in biological systems. nih.gov This is particularly important as metal ions play critical roles in a wide range of physiological and pathological processes.

The photophysical properties of 6-methoxyquinoline (B18371) derivatives have been studied in various solvent environments to better understand their excited-state dynamics. researchgate.net This fundamental knowledge is essential for the rational design of new and improved fluorescent probes with optimized brightness, photostability, and sensitivity. acs.org

Table 2: Applications of this compound in Fluorescence

ApplicationSpecific UseMechanism/Principle
Biological ImagingVisualizing cellular processes in real-time. chemimpex.comDevelopment of targeted fluorescent probes. nbinno.com
Drug DiscoveryHigh-throughput screening of compound libraries.Monitoring biochemical reactions. nbinno.com
Ion SensingDetection and quantification of metal ions (e.g., Zn²⁺). nih.govChelation-enhanced fluorescence. nih.gov

Strategies for Circumventing Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of cancer and infectious diseases. nih.govnih.gov Quinoline derivatives, including those derived from this compound, are being actively investigated as a means to overcome these resistance mechanisms. nih.gov

One of the primary mechanisms of multidrug resistance (MDR) in cancer is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. nih.gov Research has shown that certain quinoline derivatives can circumvent this mechanism and exhibit cytotoxicity against drug-resistant cancer cells. nih.gov

The development of novel therapeutic strategies often involves combination therapies, where a drug that circumvents resistance is administered alongside a conventional therapeutic agent. nih.govmdpi.com Nanotechnology-based drug delivery systems are also being explored to enhance the delivery of quinoline derivatives to tumor cells and overcome efflux pump-mediated resistance. nih.gov

Furthermore, understanding the specific molecular interactions between quinoline derivatives and their biological targets is crucial for designing next-generation drugs that are less susceptible to resistance. This involves a combination of computational modeling, structural biology, and medicinal chemistry approaches to identify and exploit vulnerabilities in resistant cells.

Q & A

Q. What are the established synthetic routes for 8-amino-6-methoxyquinoline, and what are their key challenges?

this compound is synthesized via the Skraup reaction starting from 4-amino-3-nitroanisole, followed by reduction and purification steps . A detailed method involves:

Cyclization of 4-amino-3-nitroanisole with glycerol and sulfuric acid under controlled heating.

Reduction of the nitro group to an amine using hydrogenation or Fe/HCl.

Purification via recrystallization or chromatography.
A key challenge is avoiding over-oxidation during cyclization, which can lead to byproducts like 6-methoxyquinoline derivatives .

Q. How does this compound interact with cell cycle regulatory proteins, and what experimental methods validate these interactions?

Molecular docking and in vitro assays reveal that this compound binds strongly to Cyclin D3 (binding energy: −8.9 kcal/mol) and CDK4 (−7.2 kcal/mol), suggesting a role in cell cycle modulation . Validation methods include:

  • Surface plasmon resonance (SPR) to measure binding affinity.
  • Western blotting to assess Cyclin D3 levels post-exposure.
    Contradictions arise from its lack of cytotoxicity in cancer cells despite inhibiting cyclins, implying cell-type-specific effects .

Q. What spectroscopic techniques are used to characterize the photophysical properties of this compound?

UV-Vis absorption and fluorescence spectroscopy in varying pH environments reveal its excited-state protonation dynamics. For example:

  • Fluorescence quenching in acidic media (pH < 3) due to imine protonation.
  • Transient absorption spectroscopy shows a 2.2 ps proton release rate in acidic solutions . Comparisons with 6-methoxyquinoline highlight its stronger basicity in excited states .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what methodologies identify its metabolites?

Metabolite profiling in dogs and humans using gas chromatography-mass spectrometry (GC-MS) and field desorption mass spectrometry (FD-MS) identifies:

  • 5,6-Dihydroxy derivatives via hydroxylation.
  • Demethylation to 8-amino-6-hydroxyquinoline.
    Species differences: Dogs excrete 16% of primaquine metabolites as this compound within 8 hours, while humans show slower hepatic clearance .

Q. What experimental strategies resolve contradictions between this compound’s reported hematotoxicity and lack of general cytotoxicity?

Contradictory data arise from:

  • Erythrocyte-specific toxicity : Metabolites (e.g., hydroxylated derivatives) may induce oxidative stress in red blood cells, validated via hemolysis assays .
  • Non-cytotoxicity in cancer cells : Use flow cytometry to confirm apoptosis resistance in MCF-7 and HEK293 lines.
    Methodological resolution: Compare metabolite stability in erythrocyte vs. cancer cell lysates using LC-MS/MS .

Q. How can this compound derivatives be engineered for fluorescence-based applications?

Derivatization strategies include:

  • Amide functionalization at the 8-position to enhance Stokes shift (e.g., N-(quinolin-8-yl)formamide).
  • pH-sensitive probes : Fluorescence intensity increases 10-fold in alkaline conditions (pH 9–11) due to deprotonation .
    Validation via time-resolved fluorescence microscopy in live cells confirms subcellular localization .

Q. What in vitro models are optimal for studying this compound’s antimalarial mechanisms?

Use Plasmodium falciparum cultures with:

  • SYBR Green I assays to measure parasite growth inhibition (IC50 typically 0.1–1 µM).
  • Mitochondrial membrane potential assays (JC-1 dye) to assess disruption of apicoplast function.
    Contrast with primaquine’s activity to identify shared vs. unique targets .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s role in stem cell proliferation?

While associates it with Cyclin D3 upregulation in mesenchymal stem cells (MSCs), other studies show no direct proliferative effects. Resolve via:

  • Knockdown experiments (siRNA targeting Cyclin D3) to isolate its contribution.
  • Dose-response assays (0.1–100 µM) to identify biphasic effects (proliferation at low doses vs. inhibition at high doses) .

Methodological Tables

Q. Table 1. Key Binding Affinities of this compound

TargetBinding Energy (kcal/mol)MethodReference
Cyclin D3−8.9Molecular Docking
CDK4−7.2SPR
Plasmodium DHODH−6.5In silico Screening

Q. Table 2. Metabolic Half-Lives Across Species

SpeciesHalf-Life (Hours)Primary MetaboliteMethod
Dog216-Hydroxy derivativeFD-MS
Human345,6-DihydroxyquinolineGC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.